![molecular formula C24H28N6O10 B13737689 Acetamide, N-[5-[bis[2-(acetyloxy)ethyl]amino]-2-[(2,4-dinitrophenyl)azo]-4-ethoxyphenyl]- CAS No. 3618-65-3](/img/structure/B13737689.png)
Acetamide, N-[5-[bis[2-(acetyloxy)ethyl]amino]-2-[(2,4-dinitrophenyl)azo]-4-ethoxyphenyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetamide, N-[5-[bis[2-(acetyloxy)ethyl]amino]-2-[(2,4-dinitrophenyl)azo]-4-ethoxyphenyl]-: is a synthetic organic compound known for its vibrant color properties. . This compound is characterized by its complex molecular structure, which includes acetamide, azo, and nitro functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Acetamide, N-[5-[bis[2-(acetyloxy)ethyl]amino]-2-[(2,4-dinitrophenyl)azo]-4-ethoxyphenyl]- typically involves multiple steps:
Diazotization: The process begins with the diazotization of 2,4-dinitroaniline to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with an ethoxy-substituted aniline derivative to form the azo compound.
Acetylation: The final step involves acetylation of the amino groups with acetic anhydride to yield the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and stringent quality control measures to ensure consistency .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the azo and nitro groups, leading to the formation of various oxidized products.
Reduction: Reduction of the azo group can yield amine derivatives, while reduction of the nitro groups can produce corresponding anilines.
Substitution: The ethoxy and acetyloxy groups can be substituted under appropriate conditions, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and catalytic hydrogenation are frequently used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium hydroxide or other strong bases.
Major Products:
Oxidation Products: Various oxidized azo and nitro derivatives.
Reduction Products: Amine and aniline derivatives.
Substitution Products: Derivatives with modified ethoxy and acetyloxy groups.
Scientific Research Applications
Chemistry:
- Used as a dye in analytical chemistry for staining and visualization purposes.
- Acts as a model compound in studies of azo dye degradation and environmental impact .
Biology:
- Employed in histological staining to highlight specific cellular components.
- Investigated for its potential effects on biological systems, particularly in studies of dye toxicity and metabolism .
Medicine:
- Limited direct applications in medicine, but its derivatives are studied for potential therapeutic properties.
- Used in research on drug delivery systems due to its ability to bind to various substrates .
Industry:
- Predominantly used in the textile industry as a dye for synthetic fibers.
- Also used in the production of colored plastics and inks .
Mechanism of Action
The primary mechanism of action of Acetamide, N-[5-[bis[2-(acetyloxy)ethyl]amino]-2-[(2,4-dinitrophenyl)azo]-4-ethoxyphenyl]- involves its interaction with substrates through its azo and nitro groups. These functional groups can undergo various chemical reactions, leading to the formation of colored complexes. The compound’s ability to form stable azo bonds makes it an effective dye .
Comparison with Similar Compounds
- Acetamide, N-[5-[bis[2-(acetyloxy)ethyl]amino]-2-[(2-methoxy-4-nitrophenyl)azo]phenyl]-
- N-[5-[Bis[2-(acetyloxy)ethyl]amino]-2-[2-(2-chloro-4-nitrophenyl)diazenyl]phenyl]acetamide
Comparison:
- Structural Differences: The primary differences lie in the substituents on the phenyl ring, such as methoxy, chloro, and ethoxy groups.
- Color Properties: These structural variations can lead to differences in color properties, making each compound suitable for specific applications.
- Reactivity: The presence of different substituents can also affect the reactivity and stability of the compounds, influencing their suitability for various industrial and research applications .
Properties
CAS No. |
3618-65-3 |
|---|---|
Molecular Formula |
C24H28N6O10 |
Molecular Weight |
560.5 g/mol |
IUPAC Name |
2-[5-acetamido-N-(2-acetyloxyethyl)-4-[(2,4-dinitrophenyl)diazenyl]-2-ethoxyanilino]ethyl acetate |
InChI |
InChI=1S/C24H28N6O10/c1-5-38-24-14-21(27-26-19-7-6-18(29(34)35)12-22(19)30(36)37)20(25-15(2)31)13-23(24)28(8-10-39-16(3)32)9-11-40-17(4)33/h6-7,12-14H,5,8-11H2,1-4H3,(H,25,31) |
InChI Key |
IZFIERQAGQRBQN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)N=NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])NC(=O)C)N(CCOC(=O)C)CCOC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


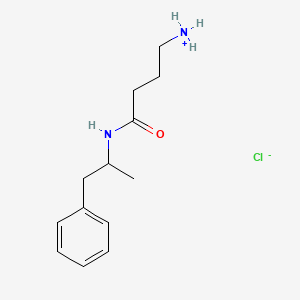
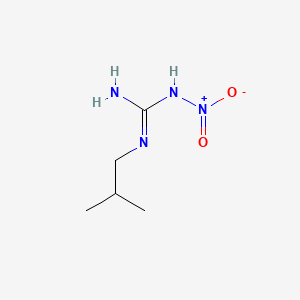
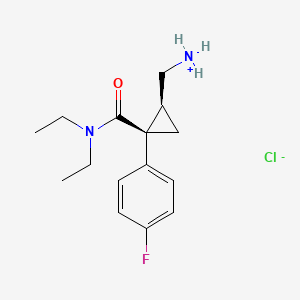

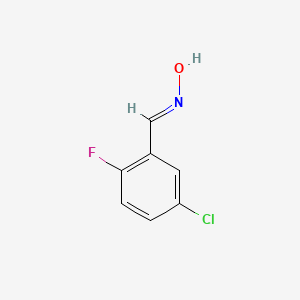
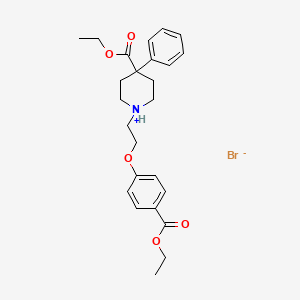
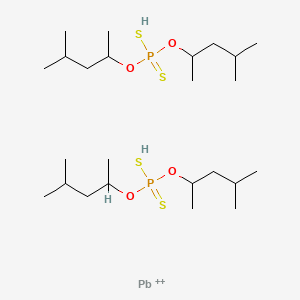

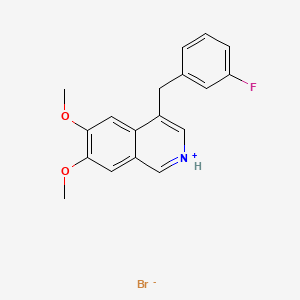
![Aluminum, tris[4-[[2-(hydroxy-kappaO)-1-naphthalenyl]azo-kappaN1]benzenesulfonato]-](/img/structure/B13737639.png)
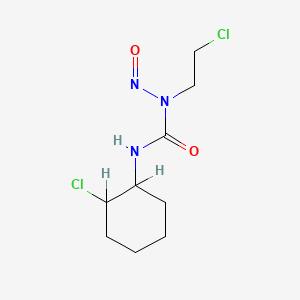
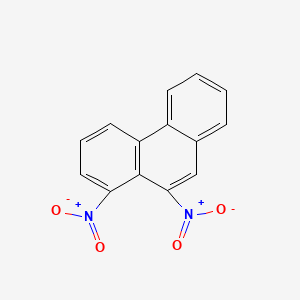
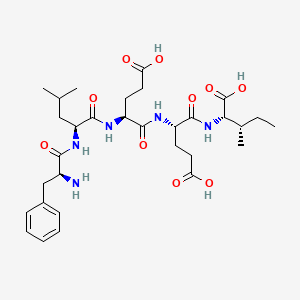
![5-Methylbicyclo[2.2.2]oct-2-ene](/img/structure/B13737677.png)
